Cas no 1185002-77-0 (2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide)

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide structure
1185002-77-0 structure
Product Name:2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide
CAS No:1185002-77-0
MF:C25H21N5O3
MW:439.465945005417
CID:5389428
Update Time:2025-07-15

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 4-(3,5-Dimethylphenoxy)-1-oxo-N-phenyl[1,2,4]triazolo[4,3-a]quinoxaline-2(1H)-acetamide
    • 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide
    • Inchi: 1S/C25H21N5O3/c1-16-12-17(2)14-19(13-16)33-24-23-28-29(15-22(31)26-18-8-4-3-5-9-18)25(32)30(23)21-11-7-6-10-20(21)27-24/h3-14H,15H2,1-2H3,(H,26,31)
    • InChI Key: HIZQALKBOYAVGW-UHFFFAOYSA-N
    • SMILES: N12C(=O)N(CC(NC3=CC=CC=C3)=O)N=C1C(OC1=CC(C)=CC(C)=C1)=NC1=C2C=CC=C1

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 13.71±0.70(Predicted)

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide Pricemore >>

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Additional information on 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide

Introduction to Compound with CAS No. 1185002-77-0 and Its Applications in Modern Pharmaceutical Research

The compound with the CAS number 1185002-77-0 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. This compound, formally known as 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide, represents a fascinating blend of structural complexity and potential therapeutic applications. Its unique chemical structure, characterized by a combination of triazoloquinoxaline and phenoxy substituents, positions it as a promising candidate for further exploration in drug discovery and development.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and potential as pharmacophores. The presence of the triazoloquinoxaline core in this compound suggests that it may exhibit properties such as kinase inhibition, which is a critical target in the treatment of various cancers and inflammatory diseases. The phenoxy group further enhances its potential by providing a scaffold for interactions with biological targets, thereby increasing its pharmacological relevance.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. This similarity has prompted researchers to investigate its potential as an inhibitor of enzymes that play a crucial role in disease pathways. For instance, studies have indicated that derivatives of triazoloquinoxaline can interact with tyrosine kinases, which are often overexpressed in cancer cells. By modulating the activity of these kinases, the compound may offer a novel approach to cancer therapy.

The N-phenylacetamide moiety in the molecular structure of this compound is particularly noteworthy. This functional group is known to enhance the solubility and bioavailability of pharmaceutical agents, making it an attractive feature for drug design. Additionally, phenylacetamides have been shown to exhibit a range of biological activities, including analgesic and anti-inflammatory effects. This suggests that the compound may have therapeutic potential beyond its primary target.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like this one. Through molecular docking studies, researchers have been able to identify potential binding sites on target proteins and assess the interactions between the compound and these proteins. These studies have provided valuable insights into how the compound might function at a molecular level and have guided further optimization efforts.

The synthesis of this compound presents an interesting challenge due to its complex structure. However, modern synthetic techniques have made it possible to construct such molecules with high precision and yield. Researchers have employed various strategies, including multi-step organic synthesis and catalytic transformations, to produce this compound in a scalable manner. These synthetic approaches not only highlight the versatility of current chemical methodologies but also open up new avenues for exploring related compounds.

Another area where this compound shows promise is in the development of novel antimicrobial agents. The rise of antibiotic-resistant bacteria has necessitated the discovery of new drugs with unique mechanisms of action. The structural features of this compound suggest that it may interfere with bacterial cell wall synthesis or other essential processes, making it a potential candidate for combating resistant strains.

In conclusion, the compound with CAS number 1185002-77-0, specifically 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide, represents a significant advancement in pharmaceutical research. Its unique structure and potential biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.

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